molecular formula C11H22O2 B14732069 2,6-Dimethyl-4-propoxycyclohexan-1-ol CAS No. 6289-51-6

2,6-Dimethyl-4-propoxycyclohexan-1-ol

Cat. No.: B14732069
CAS No.: 6289-51-6
M. Wt: 186.29 g/mol
InChI Key: ZSBSCRJAILDMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-propoxycyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two methyl groups at positions 2 and 6, a propoxy group at position 4, and a hydroxyl group at position 1 on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-propoxycyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of 2,6-dimethylcyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the propoxy group at position 4. The final step involves the reduction of the ketone group to a hydroxyl group using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the alkylation reaction, and the reduction process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-propoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides (e.g., propyl bromide) in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2,6-dimethyl-4-propoxycyclohexanone or 2,6-dimethyl-4-propoxycyclohexanoic acid.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted cyclohexane derivatives with different alkyl or aryl groups.

Scientific Research Applications

2,6-Dimethyl-4-propoxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-propoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated processes.

Comparison with Similar Compounds

2,6-Dimethyl-4-propoxycyclohexan-1-ol can be compared with other similar compounds such as:

    2,6-Dimethylcyclohexanol: Lacks the propoxy group, resulting in different chemical and physical properties.

    4-Propoxycyclohexanol: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and interactions.

    2,6-Dimethyl-4-ethoxycyclohexan-1-ol: Contains an ethoxy group instead of a propoxy group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

6289-51-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2,6-dimethyl-4-propoxycyclohexan-1-ol

InChI

InChI=1S/C11H22O2/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h8-12H,4-7H2,1-3H3

InChI Key

ZSBSCRJAILDMEV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CC(C(C(C1)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.